[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](phenyl)methanone
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Overview
Description
4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone typically involves multiple steps. One common approach is the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with piperazine, followed by the introduction of a phenylmethanone group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel materials.
Biology
In biological research, 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone is studied for its potential as a pharmacophore. Its interactions with biological targets can lead to the discovery of new therapeutic agents.
Medicine
Medicinally, this compound is investigated for its potential to act as a drug candidate. Its unique structure may offer advantages in terms of selectivity and efficacy in targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and overall reactivity.
Bicyclo[3.2.1]octane derivatives: These compounds have a larger bicyclic framework and may exhibit different chemical and biological properties.
Uniqueness
The uniqueness of 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone lies in its specific combination of a bicyclic structure with a piperazine ring and a phenylmethanone group. This combination offers a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C19H24N2O |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C19H24N2O/c22-19(16-4-2-1-3-5-16)21-10-8-20(9-11-21)14-18-13-15-6-7-17(18)12-15/h1-7,15,17-18H,8-14H2 |
InChI Key |
VXXFRTLOMBXMOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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